molecular formula C16H15BrN4O3S B2866040 3-(1-(6-bromo-2-methyl-2H-indazole-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 2034386-55-3

3-(1-(6-bromo-2-methyl-2H-indazole-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2866040
CAS No.: 2034386-55-3
M. Wt: 423.29
InChI Key: DJJFKCWURWPAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(6-Bromo-2-methyl-2H-indazole-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (: 2034386-55-3) is a sophisticated hybrid chemical scaffold designed for pharmaceutical research and drug discovery, particularly in the development of novel antidiabetic agents . This compound features a unique molecular architecture, combining a 6-bromo-2-methyl-2H-indazole moiety with a thiazolidine-2,4-dione (TZD) ring system, connected via a pyrrolidin-3-yl linker . The molecular formula is C16H15BrN4O3S, with a molecular weight of 423.28 g/mol . The core research value of this compound lies in its potential as a Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) modulator . The TZD pharmacophore is a well-established privileged structure in medicinal chemistry known for its ability to activate PPAR-γ, a nuclear receptor that plays a central role in glucose and lipid homeostasis . Activation of PPAR-γ enhances insulin sensitivity in adipose tissue, muscle, and liver, thereby reducing blood glucose levels, making TZD-based compounds promising candidates for investigating new treatments for Type 2 Diabetes Mellitus (T2DM) . The 6-bromo-2-methylindazole component acts as a versatile aromatic building block, which can enhance binding affinity and modulate the physicochemical properties of the molecule, potentially leading to improved efficacy and selectivity profiles compared to earlier generation TZDs . This compound is intended for research applications only, including as a key intermediate in the synthesis of targeted drug candidates, for in vitro binding and transactivation assays against PPAR-γ, and in structure-activity relationship (SAR) studies to develop new antidiabetic agents with potentially reduced side effects such as weight gain or hepatotoxicity, which have been associated with some earlier TZDs . This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[1-(6-bromo-2-methylindazole-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O3S/c1-19-14(11-3-2-9(17)6-12(11)18-19)15(23)20-5-4-10(7-20)21-13(22)8-25-16(21)24/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJFKCWURWPAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CCC(C3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound’smolecular weight of 211.06 suggests that it may have good bioavailability, as molecules with a molecular weight below 500 are generally well-absorbed.

Result of Action

The compound’s interaction with its targets and its impact on biochemical pathways can lead to various molecular and cellular effects. For instance, the inhibition of phosphoinositide 3-kinase δ can lead to the suppression of cell survival and proliferation. The modulation of CHK1 and CHK2 kinases can result in cell cycle arrest and enhanced DNA repair.

Biological Activity

The compound 3-(1-(6-bromo-2-methyl-2H-indazole-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that incorporates a pyrrolidine and an indazole moiety. Thiazolidinediones are known for their diverse biological activities, particularly in the context of metabolic diseases such as diabetes and obesity. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C15H16BrN3O3S\text{C}_{15}\text{H}_{16}\text{BrN}_3\text{O}_3\text{S}

Structural Components

  • Indazole Moiety : The presence of the 6-bromo-2-methylindazole contributes to the compound's biological properties, with bromine potentially enhancing its reactivity and biological interactions.
  • Pyrrolidine Ring : This cyclic amine is known for its role in modulating biological activity through interactions with various receptors.
  • Thiazolidinedione Core : This structure is significant for its insulin-sensitizing effects and potential anti-inflammatory properties.

Antidiabetic Effects

Thiazolidinediones are primarily recognized for their role as insulin sensitizers. They activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which regulates glucose metabolism and adipocyte differentiation. Research has shown that derivatives similar to the target compound exhibit significant antidiabetic activity by improving insulin sensitivity and reducing blood glucose levels.

Anti-inflammatory Properties

Compounds containing thiazolidinedione structures have demonstrated anti-inflammatory effects. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators. The incorporation of the indazole moiety may further enhance these effects due to its ability to interact with various signaling pathways involved in inflammation.

Antimicrobial Activity

Recent studies have indicated that indazole derivatives possess antimicrobial properties. The compound's structural features suggest potential activity against various bacterial strains, including resistant strains. Preliminary tests could focus on evaluating its efficacy against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

A study explored the SAR of thiazolidinedione derivatives, highlighting how modifications in the indazole ring influence biological activity. For example, bromination at the 6-position was found to enhance antidiabetic efficacy while maintaining low toxicity profiles in vitro .

CompoundModificationBiological Activity
ANo bromineModerate activity
B6-BromoEnhanced activity
C6-ChloroReduced activity

In Vitro Studies

In vitro studies using cell lines have demonstrated that compounds similar to the target molecule can significantly reduce glucose levels in diabetic models. For instance, a derivative with a similar thiazolidinedione structure showed a 30% reduction in glucose levels in HepG2 cells treated with high glucose concentrations .

Comparison with Similar Compounds

Structural Analogues with Modified Benzylidene Substituents

describes (Z)-5-benzylidene-TZD derivatives (e.g., 30f, 30g, 30h, 30i) with varying aromatic substituents (hydroxy, isobutoxy, benzyloxy). Key differences from the target compound include:

  • Substituent Type : The target compound replaces the benzylidene group with a brominated indazole-pyrrolidine-carbonyl moiety, which introduces bulkier and more electron-deficient aromatic systems.
  • Synthetic Routes: The analogs in are synthesized via Knoevenagel condensation, whereas the target compound likely requires multi-step coupling (e.g., amide bond formation between pyrrolidine and indazole-carbonyl groups).
  • Physicochemical Properties : The bromo-indazole group in the target compound may confer higher lipophilicity (calculated logP ~3.5–4.0) compared to hydroxybenzylidene analogs (logP ~2.0–2.5), impacting membrane permeability .

Table 1: Comparison of Benzylidene-TZD Derivatives

Compound ID Substituent Yield (%) Key Structural Feature
30f 4-hydroxybenzylidene 43.0 Polar hydroxyl group
30g 4-isobutoxybenzylidene 65.2 Lipophilic isobutoxy chain
Target Compound 6-bromoindazole-pyrrolidine N/A Bromo-heteroaromatic, rigid core
Imidazo-Pyridazine-TZD Hybrids

highlights YPC-series compounds (e.g., YPC-21440, YPC-21813) featuring imidazo[1,2-b]pyridazine linked to TZD via methylene bridges. These compounds are pan-Pim kinase inhibitors. Key contrasts with the target compound:

  • Heterocyclic Core : The YPC series uses imidazo-pyridazine, which is planar and electron-rich, whereas the target’s indazole is less conjugated but bromine-enhanced for electrophilic interactions.
  • Bioactivity: YPC compounds show nanomolar IC50 values against Pim kinases, but the target’s indazole-pyrrolidine-TZD structure may shift selectivity toward other kinases (e.g., JAK or Aurora kinases) .
Triazole-Modified TZD Derivatives

details TZD derivatives with 1,2,3-triazole-methyl groups (e.g., 6a-o), synthesized via click chemistry. Differences include:

  • Linker Flexibility : The triazole group introduces rotational freedom, whereas the target’s pyrrolidine imposes conformational constraints.
  • Synthetic Efficiency : Click chemistry in achieves high regioselectivity, but the target compound’s synthesis may require palladium-catalyzed coupling for bromo-indazole integration.
  • Biological Targets : Triazole-TZDs in are unexplored for kinase inhibition but may share antidiabetic properties with the target compound due to the conserved TZD core .
Halogenated Heterocycles in Drug Design

lists brominated/chlorinated heterocycles (e.g., 5-bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole).

  • Bromine vs. Chlorine : Bromine’s larger atomic radius in the target compound may strengthen van der Waals interactions compared to chlorine in analogs like 4-(3-(4-chlorophenylthio)-1H-pyrrolo[2,3-b]pyridin-2-yl)butan-1-ol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.